Triethylvinylsilane

Descripción general

Descripción

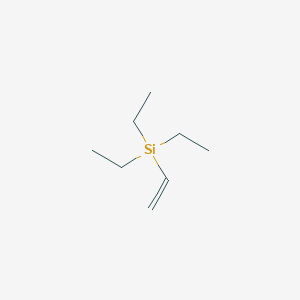

Triethylvinylsilane, also known as TEVS, is an organosilicon compound with the molecular formula C6H15Si. It is a colorless liquid at room temperature, and is commonly used as a reagent in a variety of organic synthesis reactions. TEVS is a versatile reagent that has been used in a range of applications, including the synthesis of polymers, the synthesis of pharmaceuticals, and as a catalyst in organic reactions.

Aplicaciones Científicas De Investigación

Peptide Synthesis : Triethylsilane has been used as a scavenging agent in peptide synthesis for the removal of protecting groups with trifluoroacetic acid. It was compared with anisole and ethanedithiol for its efficiency in scavenging ability and was also found to reduce the indole ring of tryptophan, demonstrating its utility in complex chemical syntheses (Pearson et al., 1989).

Increased Yields in Peptide Synthesis : The use of triethylsilane as a carbocation scavenger in the presence of trifluoroacetic acid in dichloromethane leads to increased yields, decreased reaction times, simple work-up, and improved selectivity for the deprotection of t-butyl ester and t-butoxycarbonyl sites in protected amino-acids and peptides in the presence of other acid-sensitive protecting groups (Mehta et al., 1992).

Corrosion Protection : Triacetoxyvinylsilane has been used as a precursor to prepare sol-gels for the surface treatment of aluminum and copper metals. This treatment provided better corrosion protection than triethoxysilane sol-gel-coated metal due to the hydrophobic nature of the vinyl group, demonstrating an application in material sciences (Li et al., 2008).

Triboelectric Nanogenerators : Triethylvinylsilane has been implicated in studies focusing on enhancing the output power of triboelectric nanogenerators. Micro-capacitors and variable microcapacitors were embedded in polydimethylsiloxane by filling it with silver nanoparticles and constructing an internal cellular structure. This approach sheds light on the physical nature of conductive nanoparticle fillings and cellular structures in dielectric triboelectric polymers (Xia et al., 2016).

Synthesis of Polystyrene-Graft-Silica Particles : Triethoxyvinylsilane and styrene have been used to synthesize random copolymers that are structurally characterized and used as macrosilane in the synthesis of polystyrene-g-silica particles. This method of grafting has implications in creating novel materials with specific properties (Agudelo et al., 2011).

Palladium-Triethylsilane System for Reduction of Olefins : Triethylsilane has been studied for its use in the hydrogenation and isomerization of carbon–carbon double bonds of 1-alkenes. The use of a palladium-triethylsilane system facilitated high yields for hydrogenation of unsaturated alkenes to the corresponding alkanes and was effective in isomerization processes (Mirza‐Aghayan et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Triethylvinylsilane, also known as Vinyltriethylsilane, primarily targets other silicone-based compounds . It plays a crucial role in the formation of a three-dimensional network structure, enhancing the mechanical and thermal properties of the resulting silicone polymers .

Mode of Action

The mode of action of this compound involves its reaction with other silicone-based compounds . This interaction leads to the formation of a crosslinked, three-dimensional network structure . The crosslinking process significantly enhances the mechanical and thermal properties of the resulting silicone polymers .

Biochemical Pathways

It’s known that the compound plays a significant role in the formation of silicone polymers . These polymers have a wide range of applications, including use in high-temperature lubricants and surface-active agents .

Pharmacokinetics

It’s known that the compound is a clear liquid with a density of 0771 g/mL at 25 °C (lit) .

Result of Action

The primary result of this compound’s action is the formation of a three-dimensional network structure when it reacts with other silicone-based compounds . This structure significantly enhances the mechanical and thermal properties of the resulting silicone polymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a flammables area . It has a boiling point of 146-147 °C (lit.) and a flash point of 77 °F . These properties suggest that the compound’s stability and reactivity could be affected by temperature and the presence of ignition sources.

Propiedades

IUPAC Name |

ethenyl(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWGDHDXAMFADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314708 | |

| Record name | Ethenyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1112-54-5 | |

| Record name | Ethenyltriethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does triethylvinylsilane interact with metal centers in complexes?

A1: this compound can coordinate to metal centers through its vinyl group, acting as a π-donor ligand. For instance, in copper(I) complexes containing bis(pyrazolyl)borate ligands, this compound coordinates to the copper center in a trigonal planar geometry. [] Similarly, in silver(I) complexes, the vinyl group of this compound can coordinate to the silver center along with β-diketonate ligands, forming dimeric species. [, ]

Q2: What is the role of this compound in hydrosilylation reactions?

A2: this compound frequently serves as a substrate in hydrosilylation reactions, where it reacts with a silicon-hydrogen bond across its vinyl group. This reaction typically requires a catalyst, such as platinum(II) bis(β-diketonates), and can be photoactivated. [] Interestingly, in some cases, the presence of this compound is necessary during the catalyst activation step for the reaction to proceed. []

Q3: Can this compound be used to modify nanoparticles?

A3: Yes, research shows that this compound can be used in conjunction with laser irradiation to modify nanoparticles within a polymer matrix. When a silver precursor like vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is incorporated into a tungsten oxide–polymer nanocomposite, laser irradiation decomposes the precursor, leading to silver deposition on the tungsten oxide nanoparticles. This process results in the formation of core–shell nanoparticles with a tungsten oxide core and a silver shell. []

Q4: What are the structural characteristics of this compound?

A4: this compound has the molecular formula C8H18Si and a molecular weight of 142.32 g/mol. While detailed spectroscopic data might vary depending on the specific study, common characterization techniques include 1H NMR, 13C NMR, 19F NMR (when applicable), and IR spectroscopy. []

Q5: Are there any unusual reactions involving this compound?

A5: this compound exhibits intriguing behavior in certain reactions. For example, when reacting with 2-hydroxybenzaldehydes in the presence of a rhodium-based catalyst system, the aldehyde C–H bond is cleaved, leading to the formation of 2-alkenoylphenols. [] This reaction highlights the versatility of this compound in organic synthesis.

Q6: What about the stability and material compatibility of this compound?

A6: While specific data on long-term stability might require further investigation, this compound is generally stable enough to be used in various chemical reactions and material applications. For example, its use in nanoparticle modification within a polymer matrix suggests a certain level of compatibility with these materials. []

Q7: Has this compound been used in the synthesis of silacyclopropanes?

A7: Yes, researchers have successfully synthesized 1-bromo-1-silacyclopropanes by reacting a bromosilylenoid with this compound. [] This reaction represents a novel synthetic route to silacyclopropanes and demonstrates the versatility of this compound as a building block in organosilicon chemistry.

Q8: Can polymers be used to control the reactivity of catalysts with this compound?

A8: Research suggests that polymers containing specific functional groups can modulate the catalytic activity of compounds like H2PtCl6 in hydrosilylation reactions involving this compound. For instance, polymers with imine moieties have been shown to significantly suppress the catalytic activity of H2PtCl6 at ambient temperatures. [] This control over catalytic activity is potentially valuable for applications requiring precise control over reaction kinetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.